An In-depth Technical Guide to the Molecular Structure of 3,5-Dichloro-2-iodophenol
An In-depth Technical Guide to the Molecular Structure of 3,5-Dichloro-2-iodophenol
Abstract
This technical guide provides a comprehensive analysis of the molecular structure of 3,5-Dichloro-2-iodophenol (CAS No. 1028332-19-5), a halogenated aromatic compound of interest to researchers in medicinal chemistry and materials science.[1][2][3][4] While specific experimental data for this compound is limited in publicly accessible literature, this guide synthesizes available information, draws logical inferences from structurally related molecules, and outlines robust methodologies for its synthesis and characterization. This document is intended for an audience of researchers, scientists, and drug development professionals, offering both foundational knowledge and practical insights into the analysis of polysubstituted phenols.
Introduction: The Significance of Polysubstituted Phenols
Phenolic compounds are a cornerstone of organic chemistry and feature prominently in a vast array of biologically active molecules and functional materials.[5][6][7][8] The introduction of halogen atoms onto the phenolic ring profoundly influences the molecule's physicochemical properties, including its acidity, lipophilicity, and reactivity. These modifications are a key strategy in drug discovery for modulating a compound's metabolic stability, binding affinity to biological targets, and overall therapeutic efficacy.[9][10][11] 3,5-Dichloro-2-iodophenol, with its distinct substitution pattern of two chlorine atoms and one iodine atom, presents a unique scaffold for further chemical elaboration and biological investigation.
Molecular Structure and Physicochemical Properties
The molecular structure of 3,5-Dichloro-2-iodophenol is characterized by a benzene ring substituted with a hydroxyl group, two chlorine atoms at positions 3 and 5, and an iodine atom at position 2. This specific arrangement of substituents dictates its electronic and steric properties.
Core Structural Features
The IUPAC name for this compound is 3,5-dichloro-2-iodophenol. Its molecular formula is C₆H₃Cl₂IO, and it has a molecular weight of approximately 288.90 g/mol .[2][3]
Table 1: Physicochemical Properties of 3,5-Dichloro-2-iodophenol and Related Compounds
| Property | 3,5-Dichloro-2-iodophenol | 3,5-Dichlorophenol | 2-Iodophenol |
| CAS Number | 1028332-19-5[1][2][3][4] | 591-35-5[12][13][14][15][16][17][18] | 533-58-4 |
| Molecular Formula | C₆H₃Cl₂IO | C₆H₄Cl₂O[12][13][14][15][16][18] | C₆H₅IO |
| Molecular Weight | 288.90 g/mol [2][3] | 163.00 g/mol [12][13][14][15][16][18] | 220.01 g/mol |
| Melting Point | Data not available | 65-68 °C | 42-44 °C |
| Boiling Point | Data not available | 233 °C | 186-187 °C (decomposes) |
| Solubility | Expected to be poorly soluble in water, soluble in organic solvents. | Insoluble in water.[17] | Slightly soluble in water. |
Note: Data for 3,5-Dichlorophenol and 2-Iodophenol are provided for comparative purposes to infer the properties of 3,5-Dichloro-2-iodophenol.
The presence of three halogen atoms, particularly the large iodine atom ortho to the hydroxyl group, is expected to create significant steric hindrance. This will influence the molecule's conformation and its ability to participate in intermolecular interactions such as hydrogen bonding. The electron-withdrawing nature of the chlorine and iodine atoms will increase the acidity of the phenolic proton compared to phenol itself.
Synthesis and Purification
While a specific, optimized synthesis for 3,5-Dichloro-2-iodophenol is not readily found in peer-reviewed literature, a plausible synthetic route can be designed based on established methods for the halogenation of phenols. A logical approach would involve the sequential halogenation of a suitable starting material.
Proposed Synthetic Workflow
A potential synthetic pathway could start from 3,5-dichlorophenol, which is commercially available. The subsequent iodination would be directed to the ortho position due to the directing effects of the hydroxyl group.
Caption: Proposed synthetic workflow for 3,5-Dichloro-2-iodophenol.
Step-by-Step Experimental Protocol (Hypothetical)
This protocol is a generalized procedure and would require optimization for yield and purity.
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Dissolution: Dissolve 1.0 equivalent of 3,5-dichlorophenol in a suitable solvent such as glacial acetic acid or a chlorinated solvent like dichloromethane.
-
Iodination: To the stirred solution, add 1.1 equivalents of an iodinating agent, such as N-iodosuccinimide (NIS) or iodine monochloride (ICl). The reaction can be catalyzed by the addition of a Lewis or Brønsted acid.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Quenching and Extraction: Upon completion, quench the reaction with a solution of sodium thiosulfate to remove any unreacted iodine. Extract the product into an organic solvent like ethyl acetate.
-
Washing and Drying: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.
-
Characterization: Confirm the structure and purity of the isolated product using NMR, IR, and mass spectrometry.
Spectroscopic and Analytical Characterization
The definitive identification of 3,5-Dichloro-2-iodophenol relies on a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to be relatively simple. Due to the substitution pattern, two aromatic protons will be present. These protons, being meta to each other, would likely appear as two distinct doublets with a small coupling constant (J ≈ 2-3 Hz). The chemical shifts would be influenced by the deshielding effects of the halogens. The phenolic proton will appear as a broad singlet, the chemical shift of which is dependent on concentration and solvent.
-
¹³C NMR: The carbon NMR spectrum will show six distinct signals for the aromatic carbons. The carbon bearing the hydroxyl group will be the most downfield-shifted among the protonated carbons. The carbons attached to the halogens will also exhibit characteristic downfield shifts.
Infrared (IR) Spectroscopy
The IR spectrum will provide information about the functional groups present. Key expected absorptions include:
-
A broad O-H stretching band in the region of 3200-3600 cm⁻¹.
-
C-O stretching vibration around 1200-1300 cm⁻¹.
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C=C stretching vibrations for the aromatic ring in the 1450-1600 cm⁻¹ region.
-
C-H stretching of the aromatic ring just above 3000 cm⁻¹.
-
C-Cl and C-I stretching vibrations will appear in the fingerprint region (below 1000 cm⁻¹).
Mass Spectrometry (MS)
Mass spectrometry is crucial for determining the molecular weight and isotopic pattern.
-
Electron Ionization (EI-MS): The mass spectrum will show a molecular ion peak (M⁺) at m/z 288, with characteristic isotopic peaks for the two chlorine atoms ([M+2]⁺ and [M+4]⁺) and the iodine atom.
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Fragmentation Pattern: Common fragmentation pathways for phenols include the loss of CO and the formation of a stable cyclopentadienyl cation. The presence of halogens will also influence the fragmentation, with potential losses of Cl, I, or HCl.
Caption: Plausible mass spectrometry fragmentation pathways.
Potential Applications and Biological Relevance
Halogenated phenols are a well-established class of compounds with a wide range of biological activities.[9][10][11] While the specific biological profile of 3,5-Dichloro-2-iodophenol has not been extensively reported, its structural motifs suggest potential for investigation in several areas:
-
Antimicrobial Agents: Many halogenated phenols exhibit potent antibacterial and antifungal properties.[6][19] The combination of chlorine and iodine in this molecule could lead to enhanced antimicrobial activity.
-
Enzyme Inhibitors: The phenolic hydroxyl group can act as a hydrogen bond donor and acceptor, making it a key feature for binding to the active sites of enzymes. Halogen substituents can further enhance binding affinity through hydrophobic and halogen bonding interactions.
-
Precursor for Pharmaceutical Synthesis: This compound can serve as a versatile building block for the synthesis of more complex molecules with potential therapeutic applications.[5][20] The iodine atom, in particular, can be readily displaced or used in cross-coupling reactions to introduce further diversity.
-
Materials Science: Substituted phenols are also used in the development of polymers and other advanced materials.
Safety and Handling
Halogenated phenols should be handled with care in a laboratory setting. While specific toxicity data for 3,5-Dichloro-2-iodophenol is not available, related compounds like dichlorophenols are known to be irritants and can be harmful if ingested, inhaled, or absorbed through the skin.[17][21][22][23][24] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.
Conclusion
3,5-Dichloro-2-iodophenol is a fascinating molecule with a unique substitution pattern that warrants further investigation. This technical guide has provided a comprehensive overview of its molecular structure, predictable properties, and plausible routes for its synthesis and characterization. By leveraging knowledge from structurally similar compounds, researchers can confidently approach the study of this and other polysubstituted phenols, unlocking their potential in drug discovery, materials science, and beyond.
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